molecular formula C16H11N3O B13889738 7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine CAS No. 1428881-72-4

7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine

Cat. No.: B13889738
CAS No.: 1428881-72-4
M. Wt: 261.28 g/mol
InChI Key: ZCSRJYLXLGXYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine is a heterocyclic compound that combines the structural features of isoquinoline and benzoxazole. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine typically involves the coupling of isoquinoline derivatives with benzoxazole derivatives. One common method is the reaction of 7-bromo-isoquinoline with 1,2-benzoxazol-3-amine in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an inert atmosphere, typically using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and dyes

Mechanism of Action

The mechanism of action of 7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antibacterial activity. Additionally, it can interact with cellular receptors and signaling pathways to exert its anticancer and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Isoquinolin-4-yl-1,2-benzoxazol-3-amine is unique due to its combined structural features of isoquinoline and benzoxazole, which confer a broad spectrum of biological activities.

Properties

CAS No.

1428881-72-4

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

7-isoquinolin-4-yl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C16H11N3O/c17-16-13-7-3-6-12(15(13)20-19-16)14-9-18-8-10-4-1-2-5-11(10)14/h1-9H,(H2,17,19)

InChI Key

ZCSRJYLXLGXYSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=CC=CC4=C3ON=C4N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.